molecular formula C18H30N6O4 B11426521 7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426521
M. Wt: 394.5 g/mol
InChI Key: ZWZLYAUOJKINPQ-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as ethoxyethyl, hydroxyethyl, and piperazinyl groups. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine (the purine core) and ethoxyethyl bromide.

    Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with ethoxyethyl bromide in the presence of a base like potassium carbonate to introduce the ethoxyethyl group.

    Piperazine Derivative Formation: In a separate reaction, piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.

    Coupling Reaction: The final step involves coupling the alkylated purine derivative with the piperazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially leading to the formation of alcohols.

    Substitution: The ethoxyethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its purine core, which is structurally similar to nucleotides.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes. The ethoxyethyl and hydroxyethyl groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The piperazinyl group can interact with various proteins, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine core but different substitutions.

    Theophylline (1,3-dimethylxanthine): Similar purine core with fewer substitutions.

    Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Similar purine core with different side chains.

Uniqueness

The uniqueness of 7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C18H30N6O4

Molecular Weight

394.5 g/mol

IUPAC Name

7-(2-ethoxyethyl)-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H30N6O4/c1-4-28-12-10-24-14(13-23-7-5-22(6-8-23)9-11-25)19-16-15(24)17(26)21(3)18(27)20(16)2/h25H,4-13H2,1-3H3

InChI Key

ZWZLYAUOJKINPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CCO

Origin of Product

United States

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